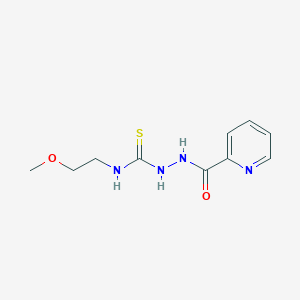![molecular formula C16H15FN2O3 B5720993 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in 1998 and has since been the focus of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 involves the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. Specifically, this compound inhibits the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. In addition, this compound 43-9006 also inhibits the activity of VEGFR-2, which is a key receptor involved in angiogenesis, or the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. Inhibition of the RAF/MEK/ERK pathway leads to decreased cell growth and proliferation, while inhibition of VEGFR-2 leads to decreased angiogenesis and decreased tumor growth. In addition, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 in lab experiments is its specificity for the RAF/MEK/ERK and VEGF pathways. This allows researchers to study the effects of inhibiting these pathways in cancer cells without affecting other signaling pathways. However, one limitation of using this compound 43-9006 is its potency, which can make it difficult to determine the optimal concentration for use in experiments.
Direcciones Futuras
There are several future directions for the study of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 in cancer treatment. One area of research involves the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research involves the identification of biomarkers that can predict response to this compound 43-9006 treatment. Finally, there is ongoing research into the development of more potent and selective inhibitors of the RAF/MEK/ERK and VEGF pathways.
Métodos De Síntesis
The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 involves a multi-step process that begins with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-fluorophenol to produce the amide product. The final step involves the reaction of the amide with ethyl chloroformate to yield the desired compound.
Aplicaciones Científicas De Investigación
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK and VEGF pathways. This compound has been tested in preclinical studies and has shown promising results in the treatment of a variety of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propiedades
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-11(9-14)16(21)18-10-15(20)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJJAINEJIRWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

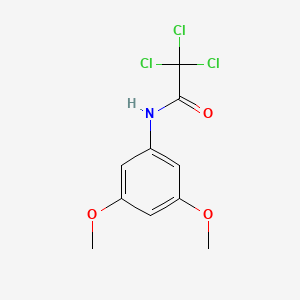
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
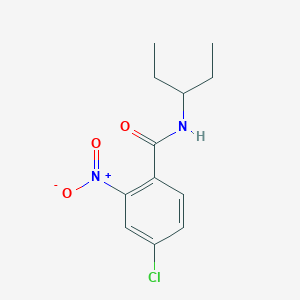

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)
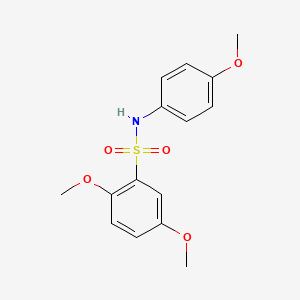
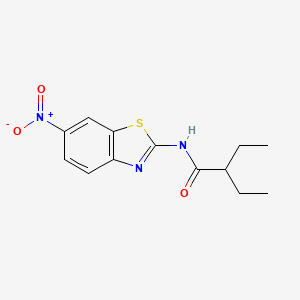
![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)
